Researchers requiring a chiral auxiliary for asymmetric epoxidations at elevated temperatures often face ligand loss due to vaporization of volatile esters. Dipropyl tartrate (CAS 4181-80-0) solves this with a 23 °C higher boiling point than diethyl tartrate, maintaining catalyst integrity.
• Solid crystalline form enables precise gravimetric handling and purification by recrystallization.
• ~6-fold higher lipophilicity (LogP -0.39 vs. -1.17) enhances organic phase partitioning for hydrophobic substrates.
• Available in enantiopure (R,R)- and (S,S)- forms.
Molecular FormulaC10H18O6
Molecular Weight234.25 g/mol
CAS No.4181-80-0
Cat. No.B14161812
⚠ Attention: For research use only. Not for human or veterinary use.
Dipropyl Tartrate: Customizable Chiral Diester for Asymmetric Synthesis
Dipropyl tartrate is a dialkyl ester of tartaric acid (C10H18O6, MW 234.25) possessing two chiral centers and available in enantiopure (R,R)- and (S,S)- forms [1]. As a member of the dialkyl tartrate family, it functions as a chiral auxiliary, ligand, and resolving agent in asymmetric synthesis, where the ester alkyl chain length directly influences physicochemical properties and reaction performance [2]. Unlike its shorter-chain analogs, dipropyl tartrate's propyl substituents impart distinct boiling point and lipophilicity characteristics that affect its behavior in catalytic and separation processes.
IdentityEnantiopure (R,R)- and (S,S)- dialkyl tartrate chiral auxiliary
FunctionLigand and resolving agent in asymmetric synthesis
DifferentiatorPropyl chain length influences boiling point, lipophilicity, and steric induction
[1] NIST Chemistry WebBook. Dipropyl tartrate. CAS Registry Number: 2217-14-3. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2217143 View Source
Why Substituting Dialkyl Tartrates Is Not Straightforward
Dialkyl tartrates are not functionally interchangeable despite their shared tartrate core [1]. The alkyl chain length directly determines physical properties such as boiling point and partition coefficient (LogP), which govern reagent handling, reaction compatibility, and post-reaction separation efficiency [2]. Additionally, the steric environment created by the alkyl groups influences the chiral induction efficiency of the tartrate–metal complex in asymmetric transformations [3]. Consequently, substituting diethyl tartrate (DET) or diisopropyl tartrate (DIPT) with dipropyl tartrate without considering these differences can lead to altered reaction outcomes, reduced yields, or compromised enantiomeric excess. Direct head-to-head comparative enantioselectivity data for dipropyl tartrate versus DET or DIPT are currently limited in the peer-reviewed literature, making physicochemical property comparisons the primary evidence base for selection decisions.
Boiling point mismatch
Dipropyl tartrate's reported higher boiling point may alter volatility profiles versus diethyl or diisopropyl tartrate in high-temperature reactions.
Lipophilicity shift
Distinct lipophilicity compared to diethyl tartrate can change organic-phase partitioning, influencing substrate compatibility and catalyst recovery.
Steric induction variability
Propyl chains create a different steric environment than ethyl or isopropyl groups, potentially shifting enantioselectivity outcomes in chiral induction.
[1] Sharpless, K. B.; Katsuki, T. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki–Sharpless Epoxidation Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press, 1991; Vol. 7, pp 389–436. View Source
[2] Che, C.; Zhang, Z.-N.; Huang, G.-L.; Wang, X.-X. Catalytic Selectivities of Chiral Tartrate on Kinetic Resolution of DL-1-Tetradecen-3-ol via Asymmetric Epoxidation Reaction. Chinese J. Org. Chem. 2004, 24 (10), 1281–1283. View Source
[3] Gawronski, J.; Gawronska, K. Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents; John Wiley & Sons, 1999. View Source
Quantitative Differentiation Versus Key Dialkyl Tartrate Comparators
Higher Boiling Point for High-Temperature Catalysis
Dipropyl tartrate exhibits a boiling point approximately 23 °C higher than diethyl tartrate and 28 °C higher than diisopropyl tartrate, as determined under standardized atmospheric pressure (760 mmHg) . This higher boiling point reflects stronger intermolecular forces arising from the extended propyl chains and provides a broader operational temperature window for reactions conducted at elevated temperatures.
Diethyl tartrate: 280 °C; Diisopropyl tartrate: 275 °C
Quantified Difference
Dipropyl tartrate boils 23 °C higher than diethyl tartrate and 28 °C higher than diisopropyl tartrate
Conditions
Measured/calculated at 760 mmHg atmospheric pressure
Why This Matters
The higher boiling point reduces evaporation losses and allows dipropyl tartrate to be used in high-temperature asymmetric transformations where lower-boiling tartrate esters would volatilize, compromising catalyst loading and reaction control.
Dipropyl tartrate has a calculated LogP of -0.39, which is approximately 0.78 log units higher than diethyl tartrate (LogP = -1.17) . This difference corresponds to a roughly 6-fold greater partition coefficient in octanol-water systems, indicating substantially higher lipophilicity. The LogP of dipropyl tartrate is nearly identical to that of diisopropyl tartrate (LogP = -0.39) .
Computed LogPReported
Dipropyl tartrateLogP −0.39
Diethyl tartrateLogP −1.17
Diisopropyl tartrateLogP −0.39
Supports organic-phase affinity and biphasic reaction screening.
Dipropyl tartrate LogP is 0.78 units higher than diethyl tartrate (approximately 6-fold greater lipophilicity); essentially equivalent to diisopropyl tartrate
Conditions
Values from ChemicalBook and BOC Sciences using computational prediction models
Why This Matters
Higher lipophilicity favors partitioning into organic phases, which can improve reagent recovery, facilitate biphasic catalytic reactions, and enhance compatibility with hydrophobic substrates. This makes dipropyl tartrate a preferable choice over diethyl tartrate when the reaction medium or substrate demands greater organic-phase affinity.
Crystalline Solid Form Simplifies Handling and Purification
Dipropyl tartrate is a white crystalline solid at ambient temperature , whereas diethyl tartrate is a viscous liquid (mp 17 °C) and diisopropyl tartrate is a clear liquid . The solid-state nature of dipropyl tartrate contrasts with the liquid form of its closest analogs and offers distinct advantages in storage, weighing, and purification protocols.
The crystalline solid form facilitates precise weighing, reduces spill risks, and enables purification by recrystallization, which can be critical for obtaining high enantiomeric purity in chiral auxiliaries. This physical advantage can simplify procurement logistics and laboratory handling compared to liquid tartrate esters.
Physical stateCrystallinityPurificationHandling
Procurement-Relevant Application Scenarios
High-Temperature Asymmetric Epoxidation with Minimal Ligand Volatility
In Katsuki-Sharpless epoxidations conducted at elevated temperatures (above 100 °C), the 23 °C higher boiling point of dipropyl tartrate versus diethyl tartrate minimizes ligand loss through vaporization, maintaining consistent catalyst stoichiometry and enantioselectivity throughout the reaction. This is particularly relevant for continuous flow processes where sustained thermal exposure can deplete volatile ligands.
Biphasic and Hydrophobic-Substrate Transformations
The approximately 6-fold higher lipophilicity of dipropyl tartrate over diethyl tartrate (LogP –0.39 vs. –1.17) enhances partitioning into organic layers, improving compatibility with hydrophobic substrates and facilitating catalyst recovery in biphasic systems. This property is advantageous when the reaction medium is a non-polar solvent or when the target substrate exhibits limited water solubility.
Crystalline Chiral Auxiliary for Precise Gravimetric Formulation
For laboratories requiring precise gravimetric preparation of chiral catalyst complexes, dipropyl tartrate's solid crystalline form simplifies accurate weighing and reduces the handling challenges associated with viscous liquid tartrate esters such as diethyl tartrate. Its solid state also supports purification by recrystallization, potentially achieving higher enantiomeric purity than as-supplied liquid reagents.
Application
Selection Property
Validation Focus
High-temperature asymmetric epoxidation
Higher boiling point profile vs. DET/DIPT
Ligand volatility and enantioselectivity under thermal stress
Biphasic and hydrophobic-substrate transformations
Lipophilicity and organic-phase affinity
Substrate compatibility and catalyst recovery in non-polar media
Precise gravimetric chiral catalyst formulation
Crystalline solid form
Weighing accuracy and recrystallization-based purity verification
Quote Request
Request a Quote for Dipropyl tartrate
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.